molecular formula C14H9N3O2 B1331750 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile CAS No. 68302-13-6

2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1331750
CAS No.: 68302-13-6
M. Wt: 251.24 g/mol
InChI Key: YVXRKDVOSYFSPJ-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C14H9N3O2. This compound is known for its unique structure, which combines elements of both chromene and pyridine rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-cyano-4H-chromene derivatives with methyl ketones under basic conditions. The reaction is often carried out in the presence of catalysts such as piperidine or pyridine, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted chromeno-pyridine derivatives .

Scientific Research Applications

2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit inflammatory kinases such as TBK1 and IKKε, which play a role in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-chloro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
  • 2-Amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
  • 2-Amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Uniqueness

2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7-position and the nitrile group at the 3-position distinguishes it from other similar compounds and may contribute to its unique properties .

Properties

IUPAC Name

2-amino-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c1-7-2-3-11-9(4-7)12(18)10-5-8(6-15)13(16)17-14(10)19-11/h2-5H,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXRKDVOSYFSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=N3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351549
Record name 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68302-13-6
Record name 2-Amino-7-methyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68302-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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